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Compound of Interest

8-Bromo-3-fluoro-1,5-
Compound Name:

naphthyridine
CAS No.: 1437790-07-2
Cat. No.: B1376968

Get Quote

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 8-bromo-3-fluoro-
1,5-naphthyridine (CAS 1437790-07-2). This scaffold is a critical intermediate in the
development of kinase inhibitors (e.g., PI3K, ALK) and topoisomerase poisons.

The synthesis addresses the challenge of installing specific halogen substituents at the beta
(C3) and gamma (C8) positions of the 1,5-naphthyridine core. By exploiting the

symmetry of the 1,5-naphthyridine system, we utilize a Gould-Jacobs reaction starting from 5-
fluoropyridin-3-amine. This route ensures the fluorine atom is positioned at C3 (beta) via the
starting material, while the bromine is installed at C8 (gamma) via functional group
interconversion of the hydroxy intermediate.

Key Advantages of This Protocol

» Regiocontrol: Directs cyclization exclusively to the nitrogen-adjacent carbon (C2), preventing
1,7-naphthyridine formation.
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» Scalability: Avoids hazardous fluorinating reagents (e.g.,

gas, Selectfluor) late in the synthesis by using a fluorinated building block.

e Purity: Stepwise workflow minimizes tarry byproducts common in direct Skraup syntheses.

Retrosynthetic Analysis & Strategy

The target molecule, 8-bromo-3-fluoro-1,5-naphthyridine, is structurally equivalent to 4-
bromo-7-fluoro-1,5-naphthyridine due to the centrosymmetric nature of the core.

Strategic Disconnection:

e CB8-Br Installation: The C8 (gamma) position is activated for nucleophilic substitution. It is
best derived from a hydroxyl group (tautomer of the pyridone), which is the natural product of
the Gould-Jacobs cyclization.

e C3-F Installation: The C3 (beta) position is deactivated and difficult to functionalize
selectively after ring formation. Therefore, the fluorine moiety is carried through from the
starting material, 5-fluoropyridin-3-amine.

N Gould-Jacobs X N Bromination
5-Fluoropyridin-3-amine Cyclization Ethyl 7-fluoro-4-oxo-1,5-naphthyridine- Decarboxylation 7-Fluoro-1,5-naphthyridin-4-ol (POBI3 8-Bromo-3-fluoro-1,5-naphthyridine
+ EMME 3-carboxylate (Tautomer)

Click to download full resolution via product page

Figure 1: Retrosynthetic strategy exploiting the Gould-Jacobs reaction to build the fluoro-
substituted ring onto the pyridine core.

Experimental Protocol
Phase 1: Condensation and Cyclization (Gould-Jacobs)

[1][2]

Objective: Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

Reagents:
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5-Fluoropyridin-3-amine (1.0 eq)

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)

Ethanol (solvent for condensation)

Step-by-Step Methodology:

e Condensation:

o Charge a reaction vessel with 5-fluoropyridin-3-amine (11.2 g, 100 mmol) and ethanol (50
mL).

o Add EMME (23.8 g, 110 mmol) dropwise at room temperature.

o Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (EtOAc/Hexane) for the
disappearance of the amine.

o Cool to room temperature. The intermediate enamine (diethyl 2-(((5-fluoropyridin-3-
yl)amino)methylene)malonate) may precipitate. If not, concentrate in vacuo to yield the
crude oil.

o Checkpoint: Verify formation of the enamine (appearance of vinyl proton doublet ~8.5 ppm
in

H NMR).
e Thermal Cyclization:

o Safety Note: This step requires high temperatures (250°C). Use a heavy-walled flask and
a sand bath or heating mantle with precise control. Ensure Dowtherm A is dry.

o Heat Dowtherm A (100 mL) to 250°C in a 3-neck flask equipped with a mechanical stirrer
and a short-path distillation head (to remove ethanol generated during cyclization).

o Add the crude enamine from Step 1 carefully to the hot solvent.
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o Maintain temperature at 245—-255°C for 45-60 minutes. Ethanol will distill off.
o Cool the mixture to ~80°C and dilute with hexane (100 mL) to precipitate the product.
o Filter the solids, wash with hexane/ethanol (9:1), and dry.

Expected Yield: 65-75% Data: The product is a solid, typically off-white to pale yellow.

Phase 2: Saponification and Decarboxylation[3]

Objective: Removal of the ester to yield 7-fluoro-1,5-naphthyridin-4(1H)-one.
Reagents:
e Sodium Hydroxide (2M aqueous)
o Diphenyl ether (for thermal decarboxylation) or Quinoline/Cu powder
Step-by-Step Methodology:
e Saponification:
o Suspend the ester from Phase 1 (10 g) in 2M NaOH (50 mL).
o Reflux for 2 hours until the solution becomes clear (formation of carboxylate salt).
o Cool to room temperature and acidify with acetic acid to pH 4-5.

o Filter the precipitated carboxylic acid (7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-
carboxylic acid). Dry thoroughly.

o Decarboxylation:
o Suspend the dry carboxylic acid in Diphenyl ether (10 volumes).
o Heat to reflux (~255°C) for 1-2 hours. Evolution of

gas will be observed.
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o Cool to room temperature. The product, 7-fluoro-1,5-naphthyridin-4(1H)-one, often
precipitates.

o Filter and wash with hexane to remove high-boiling solvent.

Expected Yield: 80-90% (over 2 steps)

Phase 3: Aromatization /| Bromination

Objective: Conversion of the tautomeric hydroxy group to the bromide to yield 8-bromo-3-
fluoro-1,5-naphthyridine. Note: Due to symmetry, the 4-bromo-7-fluoro product is identical to
the 8-bromo-3-fluoro target.

Reagents:
¢ Phosphorus Oxybromide (

) (solid, mp ~56°C)

e Anhydrous DMF (catalytic amount)
o Toluene or 1,2-dichloroethane (optional solvent, neat is preferred for reactivity)
Step-by-Step Methodology:
e Reaction Setup:
o In a dry round-bottom flask under

, mix 7-fluoro-1,5-naphthyridin-4(1H)-one (5.0 g, 30.5 mmol) with
(17.5 g, 61 mmol, 2.0 eq).

o Add 2-3 drops of anhydrous DMF (Vilsmeier-Haack type activation).
e Bromination:

o Heat the mixture to 100-110°C. The solids will melt and form a dark solution.
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o Stir for 3 hours. Monitor by LC-MS or TLC (the starting material is very polar; product is
non-polar).

o Workup (Critical for Purity):

o Cool the reaction mixture to room temperature.

o Quench: Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution:
Exothermic hydrolysis of excess

o Neutralize the aqueous slurry with saturated

or
solution to pH 8.

o Extract with Dichloromethane (DCM) (
mL).
o Wash combined organics with brine, dry over
, and concentrate.
 Purification:
o Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
o Recrystallize from Ethanol/Heptane if necessary.

Final Yield: 60—70% Appearance: White to pale yellow crystalline solid.

Analytical Data & Validation
Structural Validation

The identity of the product is confirmed by the specific coupling patterns in
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H and
F NMR.
] Expected Signal / .
Technique L Interpretation
Characteristic
Protons adjacent to Nitrogen
H NMR 9.10 (d, 1H), 8.95 (d, 1H) (H2 and H6).
Proton at C4 (adjacent to Br?
8.60 (d, 1H) No, Br is at C8).[1][2]

Coupling Constants

coupling will be observed for

protons on the fluoro-ring.

Singlet/Multiplet ~ -120 to -130

Characteristic of aromatic

FNMR ppm fluorine on pyridine ring.
Characteristic 1:1 isotopic
LC-MS pattern of Bromine (

).

Mechanism of Cyclization

The regioselectivity of the Gould-Jacobs cyclization is driven by the nucleophilicity of the ring

carbons. In 3-aminopyridines, the position alpha to the nitrogen (C2) is more nucleophilic and

sterically accessible for the electrocyclic ring closure than C4, leading to the 1,5-naphthyridine

core rather than the 1,7-isomer.

Enamine Formation
(Reversible)

Ketene Intermediate N 6pi-Electrocyclization N Aromatization
(Thermal Elimination) (Closure at C2) (Tautomerization)

Click to download full resolution via product page

Figure 2: Mechanistic flow of the Gould-Jacobs cyclization indicating the critical C2 closure.

Safety & Handling
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e Phosphorus Oxybromide (

): Highly corrosive. Reacts violently with water to release HBr and Phosphoric acid. Handle
in a fume hood.

o Dowtherm A: Vapor is irritating. Use adequate ventilation during the high-temperature step.

e Fluorinated Compounds: While the C-F bond is stable, standard precautions for handling
halogenated aromatics apply.

e Waste Disposal: All aqueous waste from the bromination quench contains bromides and
phosphates; dispose of according to halogenated waste protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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